1-氯-3-甲基环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

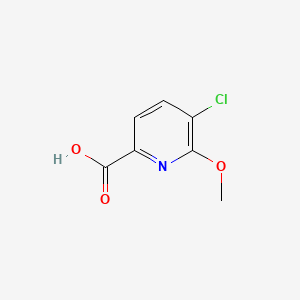

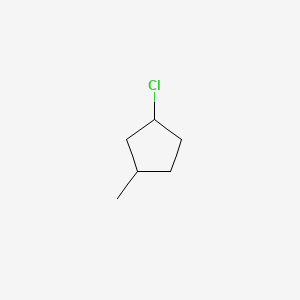

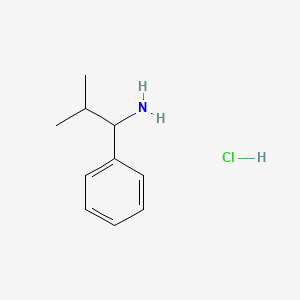

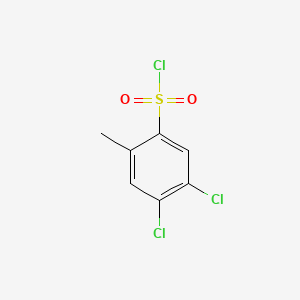

1-Chloro-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 1-chloro-3-methylcyclopentane . The compound is represented by the canonical SMILES notation CC1CCC(C1)Cl .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylcyclopentane consists of a cyclopentane ring, which is a five-membered ring of carbon atoms, with a chlorine atom and a methyl group attached to different carbon atoms in the ring . The exact 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

1-Chloro-3-methylcyclopentane has a molecular weight of 118.60 g/mol . It has a complexity of 61.2 and does not have any hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų .

科学研究应用

Formation and Characterization of Cations: Olah等人(1967年)的研究发现,1-甲基-1-氯环戊烷等化合物可以稳定形成1-甲基环戊基阳离子。通过在特定溶液中的反应实现了这一目标,为碳离子的结构和稳定性提供了宝贵的见解,这对碳氢化合物的异构化至关重要(Olah, Bollinger, Cupas, & Lukas, 1967)。

Photochlorination Reactions: Tague和Wight(1992年)研究了甲基环戊烷和甲基环己烷的固态光氯化反应。他们发现反应产物包括HCl、1-氯-1-甲基环戊烷和3-氯-1-甲基环戊烷。该研究为这些反应中异构产物形成的选择性提供了见解(Tague & Wight, 1992)。

Heterolysis Kinetics and Solvent Effects: Dvorko、Koshchii和Ponomareva(2003年)的研究调查了1-氯-1-甲基环己烷和1-氯-1-甲基环戊烷在各种溶剂中的异裂动力学。他们的研究结果揭示了溶剂极性对这些化合物的异裂速率的影响,这对于理解它们在不同环境中的化学行为至关重要(Dvorko, Koshchii, & Ponomareva, 2003)。

Anti-Inflammatory Activity of Derivatives: Osarodion在2020年进行的研究调查了从1-氯-3-甲基环戊烷衍生的化合物的抗炎活性。这些化合物显示出显著的抗炎特性,表明可能具有潜在的药用应用(Osarodion, 2020)。

作用机制

. The primary target of this compound is not explicitly mentioned in the available literature.

Mode of Action

The mode of action of 1-Chloro-3-methylcyclopentane involves an SN2 substitution reaction when it interacts with aqueous sodium hydroxide (NaOH). This reaction results in the formation of 3-methylcyclopentanol .

Pharmacokinetics

Its molecular weight of 118605 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 1-Chloro-3-methylcyclopentane is the production of 3-methylcyclopentanol through an SN2 substitution reaction . This suggests that the compound may have effects at the molecular and cellular level related to the functions of alcohols.

属性

IUPAC Name |

1-chloro-3-methylcyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTDXLYILUJOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707374 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142857-44-1 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)